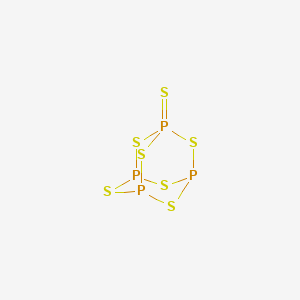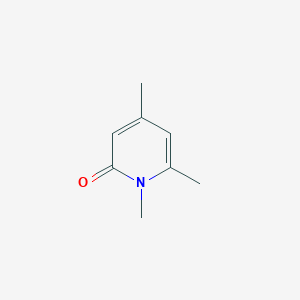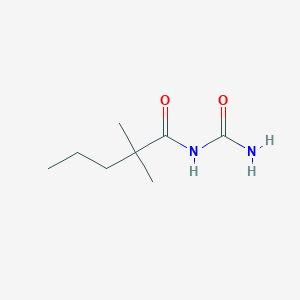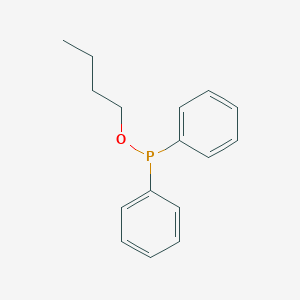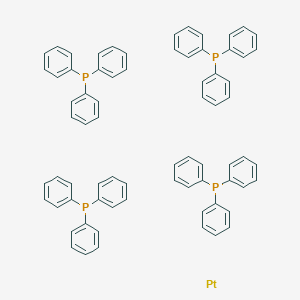
四(三苯基膦)铂(0)
概览
描述
Synthesis Analysis
The synthesis of Pt(PPh3)4 can be efficiently achieved through phase-transfer catalysis from corresponding dichlorobis(triphenylphosphine)platinum(II) complexes, indicating a reliable method for preparing these platinum(0) complexes with good yields (Ioele et al., 1991).
Molecular Structure Analysis
The molecular structure of Pt(PPh3)4 has been elucidated through various methods, including X-ray crystallography. It is characterized by a distorted square-planar coordination geometry around the platinum atom, with significant distances between the platinum and ligands indicating a stable complex structure (Bombieri et al., 1970).
Chemical Reactions and Properties
Pt(PPh3)4 acts as an active initiator in free-radical polymerization reactions, demonstrating its utility in polymer chemistry. Its low activation energy for initiation allows for polymerization over a wide temperature range, showcasing its versatility (Bamford et al., 1968). Additionally, its reaction with elemental selenium under specific conditions produces new compounds, further highlighting its reactivity and potential for synthesizing novel materials (Khanna et al., 1995).
Physical Properties Analysis
The physical properties of Pt(PPh3)4, such as solubility and stability, play a crucial role in its application in chemical synthesis. Its solubility in various solvents and stability under different conditions can significantly affect its reactivity and the outcomes of reactions it is involved in.
Chemical Properties Analysis
The chemical properties of Pt(PPh3)4, including its catalytic activity and regioselectivity in reactions, make it a valuable tool in organic synthesis. For example, it catalyzes carbonylative cross-coupling reactions to yield alkyl phenyl ketones, demonstrating its utility in forming carbon-carbon bonds (Kondo et al., 1988). Its regioselective addition reactions further showcase its specificity and potential for creating complex organic molecules (Kamiya et al., 2006).
科研应用
交叉偶联反应中的催化作用:用作有机硼酸与芳基碘的交叉偶联反应的催化剂,表现出优异的基团选择性,并产生高产率的产物 (Oh, Lim, & You, 2002)。
烷基苯酮的合成:作为烷基碘与四苯硼酸钠的羰基交叉偶联的有效催化剂前体,产生烷基苯酮 (Kondo, Tsuji, & Watanabe, 1988)。
与硒的相互作用:与元素硒反应形成类似[PtCl2(PPh3)2]和[Pt(Se2CH2)(PPh3)2]的化合物,揭示其反应性和形成新化合物的潜力 (Khanna et al., 1995)。
乙烯聚合的启动:作为甲基丙烯酸甲酯等材料自由基聚合的活性引发剂,展示独特的动力学特征 (Bamford, Eastmond, & Hargreaves, 1968)。
氟碳铂络合物的形成:与各种氟烯反应产生结晶络合物,扩展其在合成新型有机金属络合物中的实用性 (Green et al., 1966)。
环开启反应:能够打开环丁二酮衍生物形成铂环戊二烯二酮络合物,展示其在有机合成中的多功能性 (Hamner, Kemmitt, & Smith, 1975)。
氧化还原行为研究:已在各种溶剂中探索了四(三苯基膦)铂(0)的氧化还原行为,有助于了解其电化学性质 (Rechberger, Gritzner, & Gutmann, 1977)。
区域选择性氢硅烷化:在某些硅烷化合物的氢硅烷化中表现出异常的区域选择性,突显其在化学反应中的特异性 (Matsumoto, Hoshino, & Nagai, 1982)。
Safety And Hazards
Tetrakis(triphenylphosphine)platinum(0) is an irritant . It should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fine dust dispersed in air may ignite and dust can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors .
未来方向
Tetrakis(triphenylphosphine)platinum(0) is used as a precursor to other platinum complexes . It can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond . This reaction can play a role in homogeneous catalysis . It also catalyses selectively the addition of silane to terminal olefinic double bonds . Future research may focus on exploring these and other potential applications of this compound.
性质
IUPAC Name |
platinum;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXNRFLNZUGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(triphenylphosphine)platinum(0) | |
CAS RN |
14221-02-4 | |
| Record name | Tetrakis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, tetrakis(triphenylphosphine)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, tetrakis(triphenylphosphine)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(triphenylphosphine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




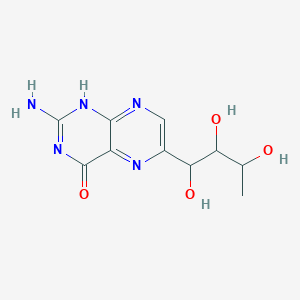
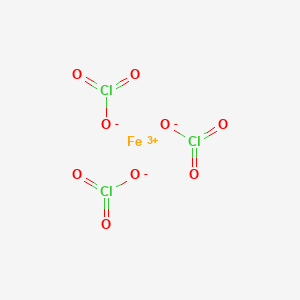
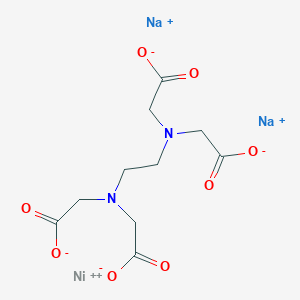
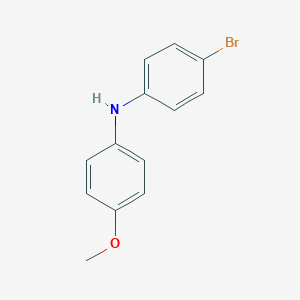
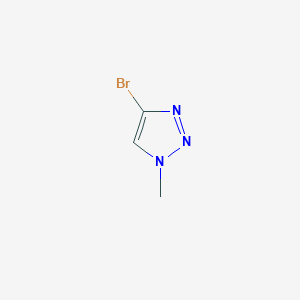
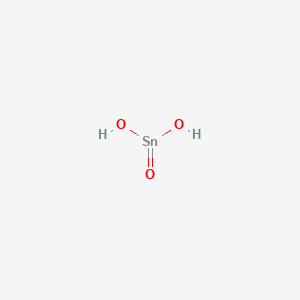
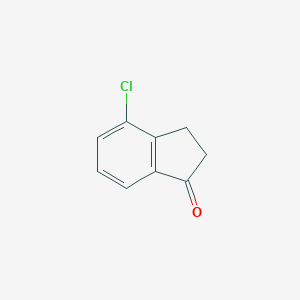

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
